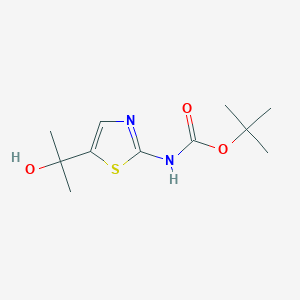
tert-Butyl (5-(2-Hydroxypropan-2-yl)thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE typically involves the reaction of tert-butyl carbamate with a thiazole derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
Major products formed from these reactions include N-Boc-protected anilines, tetrasubstituted pyrroles, and various functionalized derivatives that are useful in further synthetic applications .
Aplicaciones Científicas De Investigación
TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound used in similar synthetic applications.
N-Boc-hydroxylamine: Another carbamate derivative with protective group properties.
tert-Butyl-N-methylcarbamate: Used in organic synthesis with similar reactivity.
Uniqueness
TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE stands out due to its thiazole ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals .
Propiedades
Fórmula molecular |
C11H18N2O3S |
|---|---|
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
tert-butyl N-[5-(2-hydroxypropan-2-yl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C11H18N2O3S/c1-10(2,3)16-9(14)13-8-12-6-7(17-8)11(4,5)15/h6,15H,1-5H3,(H,12,13,14) |
Clave InChI |
FDMCLBGISUUTBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


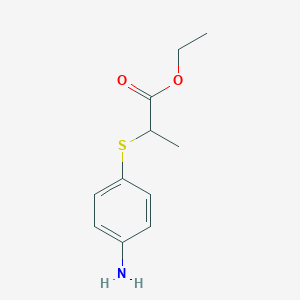
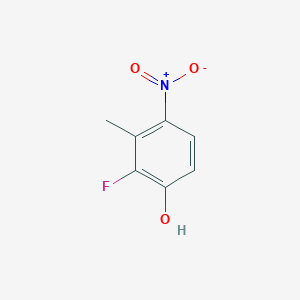
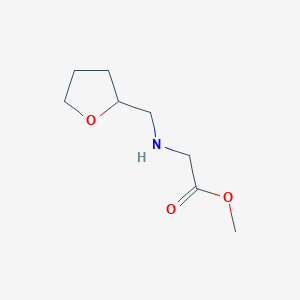
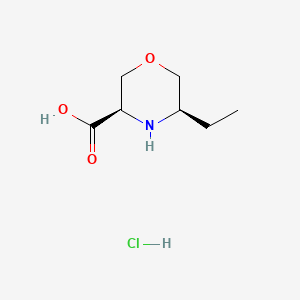

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B13576417.png)

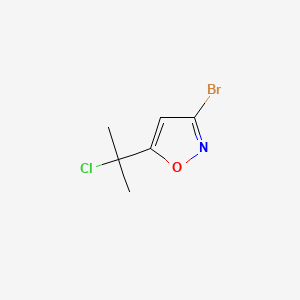
![tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate](/img/structure/B13576433.png)
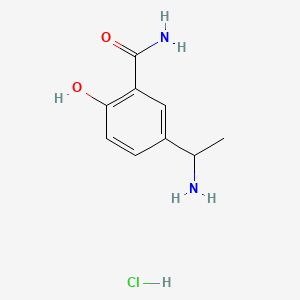
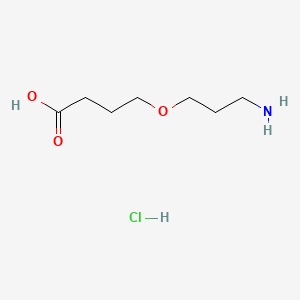

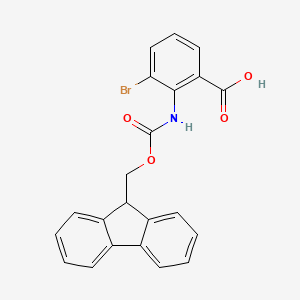
![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13576463.png)
